molecular formula C13H11ClN2O B183171 4-amino-N-(2-chlorophenyl)benzamide CAS No. 888-79-9

4-amino-N-(2-chlorophenyl)benzamide

Cat. No. B183171
CAS RN: 888-79-9
M. Wt: 246.69 g/mol
InChI Key: ZMSXIPRVNDRUAW-UHFFFAOYSA-N
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Description

4-amino-N-(2-chlorophenyl)benzamide is a compound with the CAS Number: 888-79-9 . It has a molecular weight of 246.7 and its IUPAC name is 4-amino-N-(2-chlorophenyl)benzamide . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The InChI code for 4-amino-N-(2-chlorophenyl)benzamide is 1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) . This indicates the presence of a benzamide group with an amino and a chlorophenyl substituent .


Physical And Chemical Properties Analysis

4-amino-N-(2-chlorophenyl)benzamide has a molecular weight of 246.7 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Anticonvulsant Activity : A number of studies have synthesized derivatives of 4-amino-N-(2-chlorophenyl)benzamide and tested them for anticonvulsant activity. For example, Lambert et al. (1995) synthesized two ameltolide derivatives, 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, and found them to be superior to phenytoin in the maximal electroshock seizure test, though inactive in other seizure models. Another study by Afolabi et al. (2012) investigated the anticonvulsant activity of some N-(2,6-diisopropylphenyl) benzamides, with a particular 4-chloro compound showing promising results in a brine shrimp lethality test scale. Additionally, Scott et al. (1993) continued the evaluation of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, in various seizure models (Lambert et al., 1995); (Afolabi et al., 2012); (Scott et al., 1993).

  • Anticancer Properties : Yılmaz et al. (2015) synthesized derivatives of indapamide, including 4-chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, which demonstrated significant proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).

  • Pharmacokinetic Studies : Dockens et al. (1987) developed a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine for pharmacokinetic studies, highlighting the compound's potential as a new anticonvulsant (Dockens et al., 1987).

  • Additional Pharmacological Activities : Bakibaev et al. (1994) explored the synthesis of benzamides, including derivatives of 4-amino-N-(2-chlorophenyl)benzamide, to assess their antispasmodic and antihypoxic properties. This study indicates a broader range of potential pharmacological uses for these compounds (Bakibaev et al., 1994).

  • Study of Molecular Interactions : Perlovich et al. (2008) studied the crystal structures of similar compounds, including 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide, to analyze molecular interactions in crystals and solutions, which is essential for understanding the drug's behavior in biological systems (Perlovich et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-amino-N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXIPRVNDRUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401189
Record name 4-amino-N-(2-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-chlorophenyl)benzamide

CAS RN

888-79-9
Record name 4-Amino-N-(2-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(2-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Aliagas-Martin, D Burdick, L Corson… - Journal of medicinal …, 2009 - ACS Publications
The two major Aurora kinases carry out critical functions at distinct mitotic stages. Selective inhibitors of these kinases, as well as pan-Aurora inhibitors, show antitumor efficacy and are …
Number of citations: 151 pubs.acs.org
MV Dhoke, C Preethishree, U Verma… - 2020 - wjpr.s3.ap-south-1.amazonaws.com
New 2&3-(4 amino benzamido) benzoic acid derivatives have been designed and synthesized by the reaction between Para amino benzoic acid and hydrochloride salts of PABA and …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
W Wang, X Feng, HX Liu, SW Chen, L Hui - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 2,4-disubstituted phthalazinones were synthesized and their biological activities, including antiproliferation, inhibition against Aurora kinases and cell cycle effects were …
Number of citations: 19 www.sciencedirect.com

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